2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
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Overview
Description
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is an organic compound characterized by the presence of chloro, trifluoromethyl, and oxobutanamide functional groups
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a building block of DNA .
Mode of Action
It is known that the compound is an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also has high reactivity with thiols .
Biochemical Pathways
Its interaction with thymidylate synthase suggests that it may impact dna synthesis and cell proliferation .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
Its interaction with thymidylate synthase suggests that it may inhibit dna synthesis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3-chlorobutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloro-5-(trifluoromethyl)aniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-chlorobutanoyl chloride is added dropwise while maintaining the temperature below 0°C. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxobutanamide moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It is investigated for its role in the synthesis of advanced materials, including polymers and coatings with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the oxobutanamide moiety, in particular, differentiates it from other chloro and trifluoromethyl-substituted compounds, potentially offering unique reactivity and applications.
Biological Activity
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of two chlorine atoms and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is C11H8Cl2F3N, and its structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets, including kinases and enzymes involved in cell signaling pathways. Specifically, studies have shown that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against specific targets such as c-KIT kinase .
Antitumor Activity
One of the primary areas of investigation for this compound is its antitumor activity. In vitro studies have demonstrated that derivatives of similar structures can inhibit tumor cell proliferation by targeting specific oncogenic pathways. For instance, a related compound showed potent activity against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs), suggesting that this compound may have similar potential .
Enzyme Inhibition
The compound's structural features suggest it may act as a reversible inhibitor of certain enzymes. Preliminary data indicate that it could inhibit enzymes involved in metabolic pathways critical for cancer cell survival. This inhibition may lead to reduced tumor growth and improved responses to existing therapies.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- c-KIT Inhibition : A study found that a related compound exhibited single-digit nanomolar potency against c-KIT kinase, demonstrating significant antitumor efficacy in vivo against various c-KIT mutant models . This suggests that our compound may also possess similar inhibitory effects.
- Metabolic Stability : Research into the pharmacokinetics of similar compounds has shown improved bioavailability and metabolic stability, which are critical for therapeutic applications .
- Synergistic Effects : Investigations into combination therapies involving compounds with similar structures have indicated potential synergistic effects when paired with established chemotherapeutics, enhancing overall treatment efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F3NO2/c1-5(18)9(13)10(19)17-8-4-6(11(14,15)16)2-3-7(8)12/h2-4,9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJRCICJGJYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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